N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
CAS No.: 1775385-60-8
Cat. No.: VC4149674
Molecular Formula: C20H23N5O3S
Molecular Weight: 413.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775385-60-8 |
|---|---|
| Molecular Formula | C20H23N5O3S |
| Molecular Weight | 413.5 |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C20H23N5O3S/c1-13-12-25-16(19(21-13)24-6-8-29-9-7-24)11-15(23-25)20(26)22-14-4-5-17(27-2)18(10-14)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26) |
| Standard InChI Key | HGRAILUBZVUSPZ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=N1)N4CCSCC4 |
Introduction
N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine class of heterocycles. This compound features a pyrazolo[1,5-a]pyrazine core, a thiomorpholine ring, and a dimethoxyphenyl substituent. Despite the lack of specific information on this exact compound in the available literature, its structural analogs suggest potential applications in pharmacology due to their unique chemical properties and biological activities.
Synthesis and Production
The synthesis of compounds within the pyrazolo[1,5-a]pyrazine class often involves multi-step organic reactions. Industrial production may utilize continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Potential Applications
While specific data on N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is limited, compounds with similar structures have shown promise in various biological assays. These include potential applications in pharmacology, particularly in areas where heterocyclic compounds are known to interact with biological targets effectively.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume